molecular formula C23H20O4 B12523698 Benzenepropanoic acid, 4-(4-phenoxybenzoyl)-, methyl ester CAS No. 700878-75-7

Benzenepropanoic acid, 4-(4-phenoxybenzoyl)-, methyl ester

Cat. No.: B12523698
CAS No.: 700878-75-7
M. Wt: 360.4 g/mol
InChI Key: QYZRCMALEJQSQQ-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 4-(4-phenoxybenzoyl)-, methyl ester is a chemical compound known for its unique structure and properties. It is characterized by the presence of a benzene ring, a propanoic acid group, and a phenoxybenzoyl group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 4-(4-phenoxybenzoyl)-, methyl ester typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. One common method includes the reaction of 4-phenoxybenzoic acid with methanol and a strong acid catalyst like sulfuric acid under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would typically include the esterification reaction followed by purification steps such as distillation and crystallization to isolate the pure product.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 4-(4-phenoxybenzoyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic rings.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Benzenepropanoic acid, 4-(4-phenoxybenzoyl)-, methyl ester is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 4-(4-phenoxybenzoyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanoic acid, 4-methoxy-, methyl ester
  • Benzenepropanoic acid, 4-phenoxy-, methyl ester

Uniqueness

Benzenepropanoic acid, 4-(4-phenoxybenzoyl)-, methyl ester is unique due to the presence of both a phenoxybenzoyl group and a propanoic acid ester group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

700878-75-7

Molecular Formula

C23H20O4

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 3-[4-(4-phenoxybenzoyl)phenyl]propanoate

InChI

InChI=1S/C23H20O4/c1-26-22(24)16-9-17-7-10-18(11-8-17)23(25)19-12-14-21(15-13-19)27-20-5-3-2-4-6-20/h2-8,10-15H,9,16H2,1H3

InChI Key

QYZRCMALEJQSQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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